

An In-depth Technical Guide to (2-Bromoethoxy)cyclobutane: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: (2-Bromoethoxy)cyclobutane

CAS No.: 1248321-92-7

Cat. No.: B1527481

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This guide provides a comprehensive overview of **(2-bromoethoxy)cyclobutane**, a molecule of interest for researchers, scientists, and professionals in drug development. By synthesizing fundamental chemical principles with practical insights, this document details the molecule's properties, potential synthetic routes, reactivity, and applications, with a particular focus on its relevance in medicinal chemistry.

Molecular Profile and Physicochemical Properties

(2-Bromoethoxy)cyclobutane is a bifunctional organic molecule featuring a cyclobutane ring and a bromoethoxy side chain. This unique combination of a strained cycloalkane and a reactive alkyl halide ether makes it a valuable building block in organic synthesis.

Chemical Formula and Molecular Weight

The chemical formula for **(2-bromoethoxy)cyclobutane** is $C_6H_{11}BrO$.^[1] Its molecular weight is 179.06 g/mol.^[1]

Structural Characteristics

The molecule consists of a cyclobutoxy group attached to an ethyl bromide moiety. The cyclobutane ring is a four-membered carbocycle known for its significant ring strain, which influences its reactivity.[2] The presence of an ether linkage and a terminal bromine atom provides two distinct sites for chemical modification.

Table 1: Physicochemical Properties of **(2-Bromoethoxy)cyclobutane**

Property	Value	Source
Molecular Formula	C ₆ H ₁₁ BrO	[1]
Molecular Weight	179.06 g/mol	[1]
SMILES	BrCCOC1CCC1	[1]
CAS Number	1248321-92-7	[1]

Synthesis of (2-Bromoethoxy)cyclobutane: An Explored Pathway

While specific literature detailing the synthesis of **(2-bromoethoxy)cyclobutane** is not readily available, a plausible and efficient synthetic route can be devised based on well-established organic reactions, particularly the Williamson ether synthesis. This method is a cornerstone of ether preparation, valued for its reliability and versatility.[3]

Proposed Synthetic Route: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. [3] In the context of synthesizing **(2-bromoethoxy)cyclobutane**, this would entail the reaction of cyclobutanol with an excess of a dihaloethane, such as 1,2-dibromoethane, in the presence of a base.

Causality Behind Experimental Choices:

- Choice of Reactants: Cyclobutanol serves as the precursor to the cyclobutoxide nucleophile. 1,2-dibromoethane is chosen as the electrophile, providing the two-carbon linker and the

terminal bromine. Using a large excess of 1,2-dibromoethane is crucial to minimize the formation of the symmetrical diether byproduct (1,2-bis(cyclobutoxy)ethane).

- **Role of the Base:** A strong base, such as sodium hydride (NaH), is required to deprotonate the relatively weakly acidic cyclobutanol to form the more nucleophilic cyclobutoxide ion.[3]
- **Solvent Selection:** An inert, aprotic polar solvent like tetrahydrofuran (THF) is ideal. It readily dissolves the reactants and does not participate in the reaction.

Detailed Experimental Protocol (Proposed)

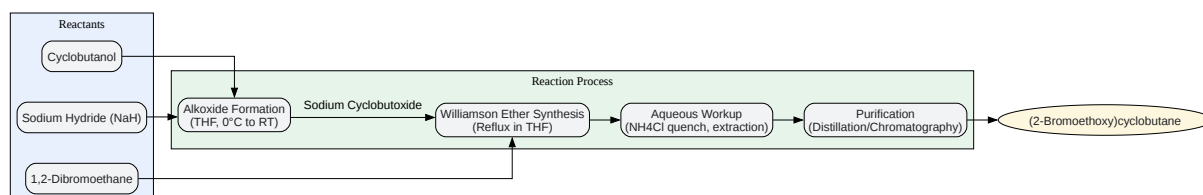
Materials:

- Cyclobutanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- 1,2-dibromoethane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, distillation or chromatography equipment)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
- **Formation of the Alkoxide:** A solution of cyclobutanol (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C. The mixture is then allowed to warm to room temperature and stirred for one hour, or until hydrogen gas evolution ceases, indicating the complete formation of sodium cyclobutoxide.

- Addition of the Electrophile: A solution of 1,2-dibromoethane (5-10 equivalents) in anhydrous THF is added dropwise to the reaction mixture.
- Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Workup: After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **(2-bromoethoxy)cyclobutane**.



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Caption: Proposed synthesis of **(2-bromoethoxy)cyclobutane** via Williamson ether synthesis.

Reactivity and Synthetic Utility

The reactivity of **(2-bromoethoxy)cyclobutane** is dictated by its two primary functional groups: the cyclobutane ring and the bromoethyl moiety.

Reactions Involving the Bromoethyl Group

The carbon-bromine bond is polarized, making the terminal carbon electrophilic and susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups.

- **Nucleophilic Substitution:** The bromide can be displaced by various nucleophiles (e.g., amines, thiols, cyanides, azides) to form new carbon-heteroatom or carbon-carbon bonds. This is a key reaction for introducing the cyclobutoxyethyl moiety into larger molecules.
- **Grignard Reagent Formation:** Reaction with magnesium metal would yield the corresponding Grignard reagent, a potent carbon nucleophile that can react with electrophiles such as aldehydes, ketones, and esters.

Reactivity of the Cyclobutane Ring

The inherent ring strain of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, although it is generally more stable than cyclopropane.^[2] Reactions that involve the formation of cationic or radical intermediates on the ring can lead to rearrangements. However, under typical nucleophilic substitution conditions at the side chain, the cyclobutane ring is expected to remain intact.

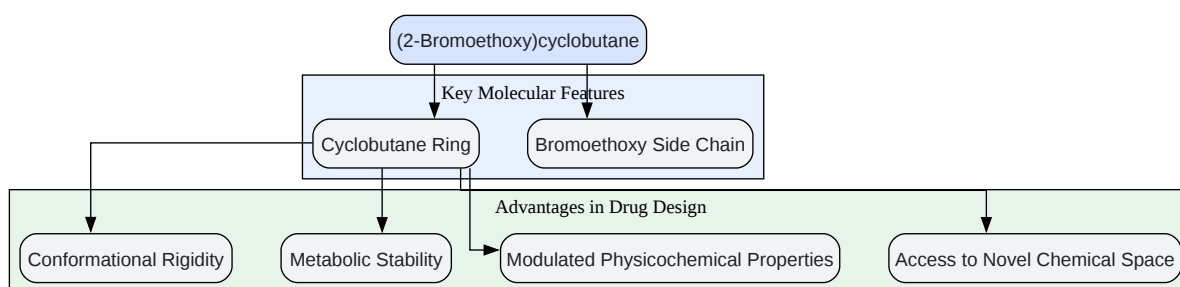
Applications in Drug Discovery and Medicinal Chemistry

The incorporation of small, strained rings like cyclobutane into drug candidates is an increasingly utilized strategy in medicinal chemistry.^{[4][5]} The cyclobutane moiety can offer several advantages:

- **Conformational Rigidity:** The puckered nature of the cyclobutane ring can lock a molecule into a specific three-dimensional conformation, which can enhance binding affinity to a biological target.^[6]

- **Metabolic Stability:** The replacement of more metabolically labile groups (e.g., gem-dimethyl groups) with a cyclobutane ring can improve the metabolic stability of a drug candidate.[4]
- **Improved Physicochemical Properties:** The introduction of a cyclobutane ring can modulate properties such as lipophilicity and solubility.
- **Novel Chemical Space:** Cyclobutane-containing molecules occupy a unique area of chemical space, offering opportunities for the discovery of novel bioactive compounds.[4]

(2-Bromoethoxy)cyclobutane serves as a valuable building block for introducing the cyclobutoxyethyl scaffold into potential drug candidates. This moiety can act as a flexible linker with a defined spatial arrangement due to the cyclobutane ring, which can be advantageous for optimizing ligand-receptor interactions.



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